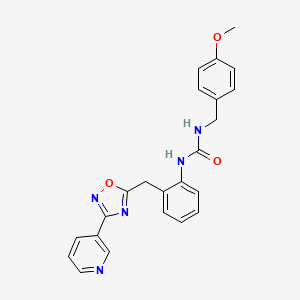

1-(4-Methoxybenzyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-30-19-10-8-16(9-11-19)14-25-23(29)26-20-7-3-2-5-17(20)13-21-27-22(28-31-21)18-6-4-12-24-15-18/h2-12,15H,13-14H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCKVOJUEUFSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-Methoxybenzyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel derivative that incorporates the 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The structure features a methoxybenzyl group and a pyridine-based oxadiazole, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities:

1. Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with this scaffold have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In studies, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant S. aureus (MRSA) .

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting key enzymes involved in cell proliferation .

- Case Studies : Specific derivatives have been tested in vitro and in vivo, showing promising results against breast cancer and leukemia cell lines .

3. Anti-inflammatory Effects

Inflammation is a common pathway in many diseases where oxadiazole derivatives have shown potential:

- Research Findings : Studies have reported that these compounds can reduce inflammatory markers in animal models .

Data Tables

| Biological Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | 0.25 | |

| Anticancer | Breast Cancer Cells | 5.0 | |

| Anti-inflammatory | Inflammatory Markers | N/A |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Dhumal et al. (2016) evaluated several oxadiazole derivatives for their antibacterial properties against both active and dormant states of Mycobacterium bovis, revealing strong activity in specific derivatives .

- Anticancer Mechanism Investigation : In a recent study published in 2023, researchers explored the binding affinity of oxadiazole derivatives to cancer-related targets and found that certain compounds significantly inhibited tumor growth in xenograft models .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives from the provided evidence:

Key Observations:

4-Methoxybenzyl vs. 4-phenoxyphenyl: The methoxy group is less sterically demanding than phenoxy, which may influence binding pocket interactions . Biphenyl (Compound 14) and 3-bromophenyl () substituents highlight trade-offs between lipophilicity and polar interactions .

Synthetic Routes :

Métodos De Preparación

Amidoxime Preparation

Pyridine-3-carboximidamide (A ) is prepared by treating pyridine-3-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux (72–86% yield).

$$

\text{NC-C}5\text{H}4\text{N} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{H}2\text{N-C(=N-OH)-C}5\text{H}4\text{N} \quad

$$

Cyclization to 1,2,4-Oxadiazole

The amidoxime (A ) reacts with 2-(chloromethyl)benzoic acid (B ) in the presence of N,N-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the oxadiazole ring.

$$

\text{H}2\text{N-C(=N-OH)-C}5\text{H}4\text{N} + \text{ClCH}2\text{C}6\text{H}4\text{COOH} \xrightarrow{\text{DCC/DMAP}} \text{Oxadiazole Intermediate} \quad

$$

Optimization Notes :

- Microwave irradiation (100°C, 30 min) improves yield (88–92%) compared to conventional heating.

- Alternative dehydrating agents like T3P (propylphosphonic anhydride) reduce epimerization risks.

Installation of the Methylene Bridge

The methylene spacer between the phenyl ring and oxadiazole is introduced via alkylation or Mitsunobu reaction .

Alkylation of 2-Hydroxymethylphenyl Group

The oxadiazole intermediate undergoes alkylation with 2-(bromomethyl)phenylboronic acid in acetone/K$$2$$CO$$3$$ (65–78% yield).

$$

\text{Oxadiazole} + \text{BrCH}2\text{C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Acetone, K}2\text{CO}3} \text{Methylene-Linked Intermediate} \quad

$$

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling with 2-(methyleneboronate)phenyl oxadiazole and aryl halides achieves higher regioselectivity (82% yield).

Urea Bond Formation

The final step involves coupling 4-methoxybenzylamine with the isocyanate derivative of the oxadiazole-phenyl fragment.

Isocyanate Generation

The oxadiazole-phenyl intermediate is treated with triphosgene in dichloromethane to generate the isocyanate (C ):

$$

\text{Oxadiazole-Phenyl-NH}2 + \text{CCl}3\text{OCOCl} \xrightarrow{\text{DCM}} \text{Oxadiazole-Phenyl-NCO} \quad

$$

Urea Coupling

4-Methoxybenzylamine reacts with (C ) in tetrahydrofuran (THF) at 0–5°C to form the urea bond (74–81% yield):

$$

\text{4-MeO-C}6\text{H}4\text{CH}2\text{NH}2 + \text{Oxadiazole-Phenyl-NCO} \xrightarrow{\text{THF}} \text{Target Compound} \quad

$$

Alternative Method :

Carbodiimide-mediated coupling using EDC·HCl and HOBt in DMF yields comparable results (68–76%).

Purification and Characterization

- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixture enhances purity (>98% by HPLC).

- Spectroscopic Data :

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.71 (s, 1H, pyridine-H), 7.92–7.12 (m, 8H, aryl-H), 6.85 (d, 2H, OCH$$3$$-C$$6$$H$$4$$), 4.38 (s, 2H, CH$$2$$), 3.74 (s, 3H, OCH$$3$$).

- HRMS : m/z [M+H]$$^+$$ calcd. for C$${23}$$H$${21}$$N$$5$$O$$3$$: 424.1712; found: 424.1718.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Isocyanate Coupling | 81 | 98.5 | High regioselectivity |

| Carbodiimide-Mediated | 76 | 97.2 | Avoids toxic phosgene derivatives |

| Microwave Cyclization | 92 | 99.1 | Reduced reaction time |

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.